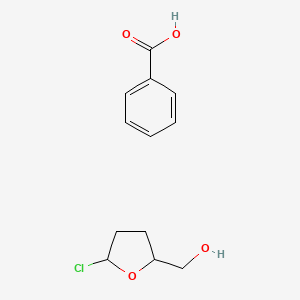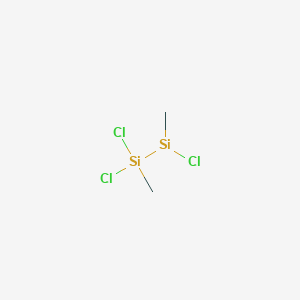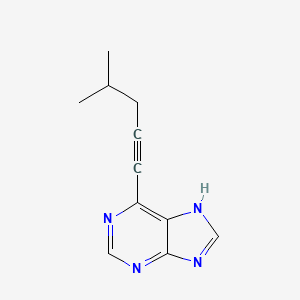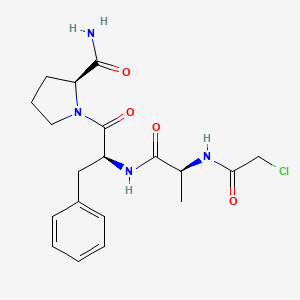
4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound, characterized by its two chlorine atoms and a diethoxyethyl group attached to the pyrimidine ring, is used in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-diaminopyrimidine, which is dissolved in hydrochloric acid and reacted with sodium nitrite to form a diazonium salt. This intermediate is then treated with cuprous chloride in hydrochloric acid to yield 4,6-dichloropyrimidine . The final step involves the reaction of 4,6-dichloropyrimidine with 2,2-diethoxyethylamine under controlled conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may act as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine.
2-Amino-4,6-dichloropyrimidine: Known for its antiviral properties.
4,6-Dichloro-2-(methylthio)pyrimidine: Used in the synthesis of metal complexes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxyethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
85989-59-9 |
|---|---|
Fórmula molecular |
C10H15Cl2N3O2 |
Peso molecular |
280.15 g/mol |
Nombre IUPAC |
4,6-dichloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-3-16-9(17-4-2)6-13-10-14-7(11)5-8(12)15-10/h5,9H,3-4,6H2,1-2H3,(H,13,14,15) |
Clave InChI |
GXPHVFCICUSXTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CNC1=NC(=CC(=N1)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)

silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)

![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)


![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)

